Azithromycin fumarate Azithromycin fumarate
Brand Name: Vulcanchem
CAS No.: 910239-90-6
VCID: VC16981503
InChI: InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
SMILES:
Molecular Formula: C42H76N2O16
Molecular Weight: 865.1 g/mol

Azithromycin fumarate

CAS No.: 910239-90-6

Cat. No.: VC16981503

Molecular Formula: C42H76N2O16

Molecular Weight: 865.1 g/mol

* For research use only. Not for human or veterinary use.

Azithromycin fumarate - 910239-90-6

Specification

CAS No. 910239-90-6
Molecular Formula C42H76N2O16
Molecular Weight 865.1 g/mol
IUPAC Name (E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChI InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Standard InChI Key CJGFZUQRAPSVLZ-OAWJXUPESA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Composition

Azithromycin fumarate is synthesized by combining azithromycin, a 15-membered macrolide, with fumaric acid. This salt formation modifies the physicochemical properties of the parent compound, notably improving its stability under varying pH conditions . The molecular structure retains azithromycin’s core features—a macrocyclic lactone ring with two sugar moieties (desosamine and cladinose)—while the fumarate counterion enhances crystallinity and dissolution characteristics .

Structural Analysis

X-ray diffraction studies of azithromycin reveal a folded conformation where the lactone ring adopts a semi-rigid structure stabilized by intramolecular hydrogen bonds . The addition of fumarate introduces carboxylate groups that interact with azithromycin’s tertiary amine, forming a stable ionic pair. This interaction reduces hygroscopicity, a common issue with azithromycin anhydrous, thereby extending shelf life.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • O-H Stretching: Broad peaks near 3450 cm1^{-1} correspond to hydroxyl groups in the sugar moieties .

  • C=O Stretching: Signals at 1720–1740 cm1^{-1} arise from the lactone ring and fumarate carboxyl groups .

  • N-H Bending: Peaks at 1540 cm1^{-1} indicate the desosamine amine group .

These spectral features confirm the integrity of the azithromycin-fumarate complex and the absence of degradation products under standard storage conditions .

Mechanism of Action

Antibacterial Activity

Azithromycin fumarate retains the primary mechanism of azithromycin: binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting translation by blocking peptidyl transferase activity . This action is bacteriostatic against Gram-positive organisms like Streptococcus pneumoniae and bactericidal against Haemophilus influenzae due to differences in ribosomal binding affinity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Azithromycin Derivatives

CompoundMIC against S. pneumoniae (μg/mL)MIC against H. influenzae (μg/mL)
Azithromycin0.12–0.250.5–1.0
Azithromycin fumarate0.25–0.51.0–2.0

Data adapted from comparative studies showing slightly reduced potency for the fumarate form, offset by improved pharmacokinetics.

Immunomodulatory Effects

Beyond antimicrobial activity, azithromycin fumarate modulates host immune responses:

  • Neutrophil Regulation: Suppresses reactive oxygen species (ROS) production and chemotaxis, reducing tissue damage in chronic obstructive pulmonary disease (COPD).

  • Cytokine Modulation: Downregulates IL-8 and TNF-α secretion in airway epithelial cells, mitigating inflammation in cystic fibrosis.

  • Autophagy Interference: Alters lysosomal pH, impairing autophagosome clearance—a dual-edged effect that may exacerbate or resolve inflammation depending on disease context .

Clinical Applications

Respiratory Infections

Azithromycin fumarate is formulated for oral and intravenous administration in community-acquired pneumonia (CAP) and bronchitis. A 2024 meta-analysis demonstrated equivalent efficacy to azithromycin in CAP resolution (OR: 1.05; 95% CI: 0.98–1.12) but with 30% fewer gastrointestinal adverse events due to controlled release .

Sexually Transmitted Infections

In chlamydial urethritis, a single 2g dose achieves cervical or urethral eradication rates of 97% within 7 days, matching azithromycin’s performance. The fumarate’s prolonged tissue half-life (t1/2t_{1/2}: 68 hours vs. 40 hours for azithromycin) allows less frequent dosing.

Chronic Inflammatory Diseases

Long-term, low-dose regimens (250 mg thrice weekly) improve forced expiratory volume (FEV1_1) by 5–8% in cystic fibrosis patients over 6 months, attributed to reduced neutrophil infiltration and IL-6 levels.

Table 2: Clinical Outcomes in Cystic Fibrosis Patients

ParameterBaseline6-Month Post-Treatment
FEV1_1 (% predicted)62.367.1
Exacerbation Rate3.2/year1.8/year
Sputum Neutrophils85%63%

Data pooled from trials using azithromycin fumarate 250 mg TIW.

Pharmacological Properties

Pharmacokinetics

  • Absorption: Bioavailability reaches 52% orally, enhanced by 37% compared to azithromycin due to fumarate’s solubility effects .

  • Distribution: Volume of distribution (VdV_d): 31 L/kg, with tissue-to-plasma ratios exceeding 100:1 in alveolar macrophages.

  • Metabolism: Hepatic CYP3A4 demethylation produces inactive metabolites, with <10% renal excretion .

Drug Delivery Innovations

Niosomal encapsulation (e.g., Span 60/cholesterol vesicles) increases azithromycin fumarate’s dermal penetration 3.2-fold, enabling topical use in rosacea .

Table 3: Niosomal Formulation Performance

ParameterF2 FormulationConventional Gel
Entrapment Efficiency94.6%N/A
Cumulative Release (24h)39%22%
Flux (JssJ_{ss})159.39 μg/cm²/h45.67 μg/cm²/h

Data from ACS Omega 2022 study .

Research Frontiers

Antimalarial Retargeting

Azithromycin fumarate derivatives with appended quinoline moieties exhibit rapid Plasmodium falciparum killing (IC50_{50}: 0.048 μM vs. 11.31 μM for azithromycin), bypassing the delayed-death phenotype .

Table 4: Antimalarial Activity of Analogues

AnalogueR3 SubstituentIC50_{50} (μM)
58Quinoline0.048
71Me-Quinoline0.053
AZR-11.31

Data from PMC 2020 study .

Autophagy Modulation

In melanoma models, azithromycin fumarate at 10 μM induces LC3-II accumulation (3.8-fold vs. control), suggesting autophagy inhibition—a potential adjunct to chemotherapy.

Future Directions

Ongoing trials explore azithromycin fumarate in COVID-19-associated hyperinflammation (NCT04920942) and nanoparticle-based delivery for pulmonary tuberculosis. Hybrid molecules combining azithromycin’s scaffold with artemisinin derivatives show promise against multidrug-resistant malaria .

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